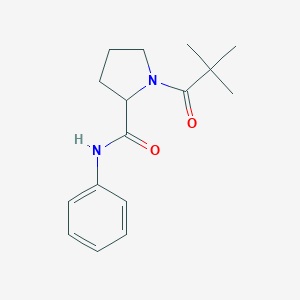
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a cyclohexylphenyl group, and a fluorophenyl group, which contribute to its distinct chemical properties.
準備方法
The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylbenzene and an appropriate alkylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound under suitable reaction conditions, such as using a base and a solvent like dimethylformamide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other similar compounds, such as:
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-chlorophenyl)amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-bromophenyl)amine: This compound contains a bromine atom instead of a fluorine atom, which may affect its reactivity and interactions with molecular targets.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-methylphenyl)amine: This compound has a methyl group instead of a fluorine atom, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C25H29FN2S |
|---|---|
分子量 |
408.6g/mol |
IUPAC名 |
4-(4-cyclohexylphenyl)-N-(4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H29FN2S/c1-18(2)16-28-24(17-29-25(28)27-23-14-12-22(26)13-15-23)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h8-15,17-19H,3-7,16H2,1-2H3 |
InChIキー |
WWNCUDZODGUDNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
正規SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)



![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394185.png)
![5-[(3,4-Dimethylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione](/img/structure/B394186.png)
![7-methyl-2-(2-methylphenyl)-5-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B394188.png)
![5-bromo-3-[(4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)amino]indol-2-one](/img/structure/B394191.png)
![2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B394192.png)
![4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394193.png)
